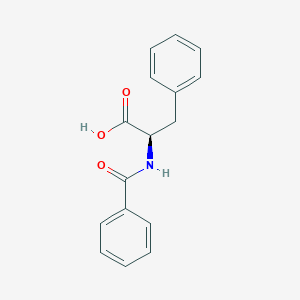

N-Benzoyl-D-phenylalanine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-benzamido-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c18-15(13-9-5-2-6-10-13)17-14(16(19)20)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,18)(H,19,20)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPKISZUVEBESJI-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352239 | |

| Record name | N-Benzoyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37002-52-1 | |

| Record name | N-Benzoyl-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37002-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzoyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Discovery of N Benzoyl D Phenylalanine Derivatives

The investigation into the specific biological activities of N-acylphenylalanine derivatives as a distinct class of compounds gained momentum in the latter half of the 20th century. For instance, research published in 1987 described the hypoglycemic effects of N-Benzoyl-DL-phenylalanine and its analogues, indicating an established interest in their potential therapeutic properties by that time. researchgate.net This research spurred further investigation into the structure-activity relationships of these compounds, leading to the development of more potent derivatives. researchgate.net The asymmetric synthesis of related compounds, such as Boc-N-methyl-p-benzoyl-phenylalanine, further highlights the ongoing efforts to create novel, photoreactive tools for studying biological systems. nih.govebi.ac.uk

Significance of Benzoylation in Amino Acid Chemistry for Research Applications

Benzoylation, the process of introducing a benzoyl group (C6H5CO-) onto a molecule, is a crucial technique in amino acid chemistry with wide-ranging research applications. unacademy.com The benzoyl group can act as a protecting group for the amino functionality of amino acids during chemical synthesis. ijirset.comunacademy.com This protection is vital to prevent unwanted side reactions and allows for the selective modification of other parts of the amino acid molecule. ijirset.com The benzoyl group can typically be removed under basic conditions through hydrolysis. unacademy.com

Beyond its role as a protecting group, benzoylation significantly alters the physicochemical properties of amino acids, which can be advantageous for various analytical and research purposes. The introduction of the benzoyl group increases the hydrophobicity of the molecule, which can improve its retention on reversed-phase chromatography columns and enhance its ionization for mass spectrometry analysis. nih.gov This derivatization is often necessary for the accurate analysis of small molecules like amino acids in complex biological matrices. nih.gov

Furthermore, the benzoyl moiety can be a key structural feature for biological activity. In the case of N-Benzoyl-D-phenylalanine, the benzoyl group is integral to its interaction with specific biological targets. nih.govnih.gov The modification of the benzoyl group or the phenylalanine backbone allows researchers to probe structure-activity relationships and design compounds with optimized properties for specific research applications, such as inhibiting enzymes or modulating receptor activity. nih.govnih.govnih.gov

Overview of Research Trajectories for N Benzoyl D Phenylalanine

Established Synthetic Pathways for this compound

Traditional methods for the synthesis of this compound have been well-documented and are widely used due to their reliability and straightforward nature. These pathways typically involve the acylation of D-phenylalanine or its derivatives.

Reaction of D-Phenylalanine with Benzoyl Chloride

A common and direct method for the synthesis of this compound is the Schotten-Baumann reaction, which involves the acylation of D-phenylalanine with benzoyl chloride. This reaction is typically carried out in a basic aqueous solution. For instance, a solution of D,L-phenylalanine in 1 N sodium hydroxide (B78521) can be treated simultaneously with additional sodium hydroxide and benzoyl chloride while maintaining a low temperature (2-5°C). prepchem.com After a few hours, acidification of the reaction mixture with hydrochloric acid to a pH of 4 results in the precipitation of N-benzoyl phenylalanine, which can then be collected, washed, and dried. prepchem.com This method has been reported to yield a high percentage of the final product. prepchem.com

Another approach involves dissolving optically pure phenylalanine in trifluoromethanesulfonic acid (TfOH) at 0°C, followed by the addition of benzoyl chloride. scispace.com While this method can directly construct the benzoyl moiety on the phenylalanine, it has been noted that the reaction can result in a complex mixture with a lower yield of the desired product. scispace.com

Table 1: Reaction of D-Phenylalanine with Benzoyl Chloride

| Reactants | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| D,L-Phenylalanine, Benzoyl Chloride | 1 N Sodium Hydroxide, 5 N Hydrochloric Acid | 2-5°C, then 5-10°C for 3 hours | 87% | prepchem.com |

N-Acylation of Amino Acids with Benzoic Anhydride (B1165640)

N-acylation using benzoic anhydride represents another established route for synthesizing N-benzoyl amino acids. This method involves the reaction of an amino acid with benzoic anhydride, often in the presence of acetic acid. scielo.org.mxscielo.org.mx This approach is part of a broader strategy for creating a series of N-benzoyl amino acid analogs for various research purposes, including biological evaluation. scielo.org.mxscielo.org.mx The reaction conditions are generally optimized to ensure efficient acylation while preserving the stereochemistry of the amino acid.

Coupling Reactions of Benzoic Acid Derivatives with Methyl Ester Amino Acids

The synthesis of this compound can also be achieved through the coupling of a benzoic acid derivative with the methyl ester of D-phenylalanine. scielo.org.mxscielo.org.mx This process typically begins with the preparation of the 2-amino methyl ester intermediate from the corresponding amino acid. scielo.org.mx Subsequently, the benzoylamino methyl ester is formed by reacting the benzoic acid derivative with the amino methyl ester, often utilizing a peptide coupling reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) in the presence of a base such as triethylamine (B128534) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) in a suitable solvent like dichloromethane (B109758). scielo.org.mxscielo.org.mx

Advanced Synthetic Methodologies

To address some of the limitations of established methods, such as potential racemization and the need for harsh reaction conditions, more advanced synthetic strategies have been developed. These methodologies often employ specialized reagents and techniques to achieve higher yields, purity, and stereochemical control.

Utilization of Peptide Coupling Reagents (e.g., EDAC, HATU)

Modern peptide synthesis has introduced a variety of efficient coupling reagents that can be applied to the formation of the amide bond in this compound. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) are widely used. scielo.org.mxpeptide.com

EDAC is a water-soluble carbodiimide (B86325) that facilitates the formation of an amide bond between a carboxylic acid and an amine. peptide.com In the context of synthesizing this compound, EDAC would be used to couple benzoic acid with D-phenylalanine or its ester. scielo.org.mxscielo.org.mx

HATU is another powerful coupling reagent known for its high reactivity and ability to minimize racemization. peptide.com It is particularly effective for coupling sterically hindered amino acids and is often preferred in rapid coupling protocols. peptide.com The use of HATU and similar reagents like PyAOP has been shown to be highly effective, especially in coupling N-methylated amino acids. peptide.com Microwave-assisted synthesis using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) has also been explored to accelerate amide bond formation. nih.govopenmedicinalchemistryjournal.comsemanticscholar.org

Table 2: Advanced Peptide Coupling Reagents

| Reagent | Key Features | Application | References |

|---|---|---|---|

| EDAC | Water-soluble carbodiimide | Amide bond formation in aqueous or organic media | scielo.org.mxscielo.org.mxpeptide.com |

| HATU | Highly reactive, less epimerization | Rapid coupling, sterically hindered couplings | peptide.combachem.com |

| DCC | Forms insoluble urea (B33335) byproduct | Solution-phase synthesis, microwave-assisted synthesis | peptide.comnih.govopenmedicinalchemistryjournal.comsemanticscholar.org |

| PyBOP | Phosphonium salt-based | Racemization-free synthesis | nih.gov |

Racemization-Free Synthesis Approaches

Maintaining the stereochemical integrity of the chiral center in D-phenylalanine is a critical aspect of its derivatization. Racemization, the formation of an equal mixture of both enantiomers, can be a significant side reaction during the activation of N-protected amino acids. mdpi.com The formation of an azlactone intermediate is often implicated in this process. mdpi.com

To circumvent this issue, specific strategies have been developed. One approach involves the use of N-protected amino acids, such as with the Fmoc or Boc protecting groups, which can help suppress competing reactions and reduce the risk of optical purity loss. scispace.comgoogle.com For example, the asymmetric synthesis of (S)-Boc-N-methyl-p-benzoyl-phenylalanine has been achieved through the alkylation of sultam Boc-sarcosinate, resulting in high optical purity. nih.gov

Furthermore, the choice of coupling reagents and additives plays a crucial role. The use of reagents like PyBOP® in conjunction with a protected starting material like Boc-D-phenylalanine has been shown to enable racemization-free synthesis, avoiding the need for subsequent separation of enantiomers. nih.gov The addition of racemization suppressants like 1-hydroxybenzotriazole (B26582) (HOBt) during carbodiimide-mediated couplings is also a common practice to minimize the loss of stereochemical integrity. peptide.com

Biocatalytic Cascade Approaches for L-Phenylalanine Derivatives (including 4-benzoyl-phenylalanine)

The synthesis of L-phenylalanine derivatives, including the non-standard amino acid 4-benzoyl-L-phenylalanine, has been significantly advanced through the development of one-pot biocatalytic cascade reactions. biorxiv.orgosti.govresearchgate.net These enzymatic approaches offer a green and efficient alternative to traditional organic synthesis, which often suffers from poor enantioselectivity and harsh reaction conditions. biorxiv.orgresearchgate.net Biocatalysis utilizes enzymes that are highly selective, operate under mild aqueous conditions, and eliminate the need for protecting groups, making the process more sustainable and potentially more economical. biorxiv.org

A notable biocatalytic cascade employs a trio of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes: an L-threonine transaldolase (L-TTA), a phenylserine (B13813050) dehydratase (PSDH), and an aminotransferase (AT). biorxiv.orgresearchgate.net This system has demonstrated broad substrate specificity, successfully synthesizing a diverse range of 18 L-phenylalanine derivatives from corresponding aldehydes with high yields. biorxiv.orgresearchgate.netnsf.gov The enantioselectivity of this process is remarkable, achieving over 99% enantiomeric excess (e.e.) for the L-phenylalanine derivatives produced. biorxiv.org

To further enhance the versatility of this cascade, a carboxylic acid reductase (CAR) module can be integrated. biorxiv.orgresearchgate.net This allows for the in situ generation of aldehydes from carboxylic acids, which are often more stable and less expensive precursors. biorxiv.orgresearchgate.net This four-enzyme cascade has been successfully applied to the synthesis of 4-benzoyl-L-phenylalanine from 4-benzoyl-benzoic acid, achieving a yield of 82%. biorxiv.org

Another biocatalytic strategy involves the deracemization of racemic phenylalanine derivatives. This has been achieved using a whole-cell system that couples an L-amino acid deaminase (LAAD) from Proteus mirabilis with an engineered D-amino acid aminotransferase (DAAT). polimi.it This cascade facilitates the one-pot tandem oxidative deamination of the L-amino acid to the corresponding α-keto acid, followed by stereoselective reductive amination to the desired D-amino acid. polimi.it This method has been used to produce a variety of D-phenylalanine derivatives with excellent enantiomeric excesses (90% to >99%). polimi.it

Table 1: Biocatalytic Synthesis of L-Phenylalanine Derivatives

Synthesis of this compound Analogs and Derivatives

N-Acylphenylalanines with Modified Benzene (B151609) Rings (e.g., cyclohexyl rings)

The modification of the aromatic rings in this compound (NBDP) to alicyclic rings has been explored to understand the role of lipophilicity and aromaticity in its biological interactions. nih.gov Replacing the benzene ring in the D-phenylalanine moiety of NBDP with a cyclohexyl ring results in a compound with increased lipophilicity. nih.gov Interestingly, this modification leads to slightly lower K(D) and EC50 values, indicating a modest increase in affinity and potency for the sulphonylurea receptor. nih.gov

Furthermore, when both the benzoyl and the phenylalanine benzene rings are exchanged for cyclohexyl rings, the lipophilicity is further increased, yet the affinity and potency remain largely unaltered compared to the single-ring substitution. nih.gov This suggests that the interaction of N-acylphenylalanines with their biological targets is more dependent on the lipophilic character of these rings rather than their aromatic properties. nih.gov

Table 2: Properties of this compound Analogs with Cyclohexyl Rings

Substituted Benzoyl Moieties (e.g., p-nitro, p-amino substituents)

The introduction of substituents onto the benzoyl moiety of this compound significantly influences its physicochemical properties and biological activity. nih.gov For instance, the synthesis of N-(p-nitrobenzoyl)-L-phenylalanine can be achieved by heating the parent amino acid with acetic anhydride. nih.gov

In a study examining structure-activity relationships, the introduction of a p-nitro substituent into the D-phenylalanine moiety of NBDP did not decrease the compound's lipophilicity. nih.gov However, it resulted in a more than 30-fold reduction in both affinity and potency for the sulphonylurea receptor. nih.gov

Conversely, introducing a p-amino substituent to create N-benzoyl-p-amino-D-phenylalanine (NBADP) led to a reduction in lipophilicity and a corresponding 10-fold decrease in affinity and potency. nih.gov This loss of activity could be compensated for by converting NBADP into its phenylpropionic acid derivative, a strategy that has also been observed with certain sulphonylurea drugs. nih.gov These findings underscore the sensitive dependence of the molecule's biological function on the electronic and lipophilic properties of the substituted benzoyl group.

Table 3: Effects of Benzoyl Substituents on this compound Properties

Amino Acid-(N'-Benzoyl) Hydrazide Derivatives

The synthesis of amino acid-(N'-benzoyl) hydrazide derivatives represents a significant modification of the C-terminus of N-benzoyl amino acids. These compounds are typically prepared through a coupling reaction between benzoic acid hydrazide and N-protected L-amino acids, such as phenylalanine, valine, and leucine. mdpi.comnih.gov

A highly efficient method for this synthesis employs N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methyl-methanaminium hexafluorophosphate N-oxide (HATU) as the coupling reagent. mdpi.comnih.govresearchgate.net The reaction is generally conducted in dimethylformamide (DMF) with triethylamine (Et3N) as a base at 0°C, leading to the desired N-Boc-amino acid-(N'-benzoyl) hydrazides in very high yields and purity. mdpi.comnih.gov The N-Boc protecting group can subsequently be removed using HCl gas in a solution of methylene (B1212753) chloride/ether to yield the final amino acid-(N'-benzoyl) hydrazide hydrochloride salts. mdpi.comnih.gov The structures of these compounds are confirmed using various spectroscopic methods, including IR, ¹H-NMR, and ¹³C-NMR, as well as elemental analysis. mdpi.com

Table 4: Synthesis of N-Boc-Amino Acid-(N'-Benzoyl) Hydrazides

β-Lactam Derivatives Incorporating this compound Moieties

The incorporation of N-benzoyl-phenylalanine structures into β-lactam rings yields peptidomimetic compounds with significant biological potential. explorationpub.comexplorationpub.com The synthesis of these complex molecules often involves multi-step pathways where the stereochemistry is carefully controlled. explorationpub.com

One synthetic approach to N-benzoylated β-lactams starts from a suitably protected phenylalanine derivative, which serves as a chiral precursor. explorationpub.com For example, a general procedure for creating 2'-N-benzoyl derivatives involves reacting a substituted 2'-amino β-lactam with a corresponding benzoyl chloride. explorationpub.comexplorationpub.com This reaction is typically carried out in a dry solvent like dichloromethane (DCM) in the presence of a base such as triethylamine (TEA) and propylene (B89431) oxide at 0°C. explorationpub.comexplorationpub.com Alternatively, the coupling can be achieved by reacting the amino-β-lactam with a carboxylic acid using a coupling agent like PyBrop. explorationpub.com

The Staudinger [2+2] cycloaddition is another fundamental reaction for constructing the β-lactam core. nih.gov Chiral Schiff bases derived from D-phenylalanine ethyl ester can undergo asymmetric cycloaddition with an appropriate ketene (B1206846) precursor, such as phthalimidoacetyl chloride, to yield monocyclic β-lactams as single stereoisomers. nih.gov The potency and selectivity of the resulting β-lactam derivatives are highly dependent not only on the stereoconfiguration of the β-lactam ring but also on the nature and position of substituents on the N-benzoyl group. explorationpub.comexplorationpub.com

Table 5: Compound Names

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

NMR spectroscopy stands as a powerful, non-destructive tool for elucidating the molecular structure and dynamics of this compound in both solution and the solid state.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are routinely used to confirm the molecular structure of synthesized this compound. The chemical shifts, signal multiplicities, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a detailed map of the hydrogen and carbon atoms within the molecule, confirming the presence of the benzoyl and phenylalanine moieties. acs.org The assignment of these signals is often aided by two-dimensional (2D) NMR techniques. acs.orgresearchgate.net

The ¹H NMR spectrum typically shows distinct signals for the aromatic protons of the benzoyl and phenyl groups, the amide proton, the alpha-proton of the chiral center, and the beta-protons of the phenylalanine side chain. acs.org Similarly, the ¹³C NMR spectrum displays characteristic resonances for the carbonyl carbons, the aromatic carbons, the alpha-carbon, and the beta-carbon. illinois.edu The specific chemical shifts can be influenced by the solvent used for the analysis. researchgate.net

Table 1: Representative NMR Data for N-Benzoyl-amino acid Derivatives Note: Specific chemical shifts for this compound can vary based on solvent and experimental conditions. The data below is illustrative for related compounds.

| Atom Type | ¹H Chemical Shift (ppm) Range | ¹³C Chemical Shift (ppm) Range |

|---|---|---|

| Aromatic Protons | 7.0 - 8.0 | 125 - 135 |

| Amide Proton (NH) | ~8.5 | N/A |

| Alpha-Proton (α-CH) | 4.5 - 5.0 | 50 - 60 |

| Beta-Protons (β-CH₂) | 3.0 - 3.5 | ~38 |

N-Benzoyl-phenylalanine is known to exhibit polymorphism, the ability to exist in multiple crystalline forms. nih.govebi.ac.ukresearchgate.net Solid-state NMR (ssNMR) spectroscopy is an indispensable tool for identifying and characterizing these different polymorphic forms, which may coexist in a single sample. nih.govebi.ac.ukresearchgate.net Techniques such as ¹³C and ¹⁵N Cross-Polarization Magic-Angle Spinning (CPMAS) NMR are particularly valuable. ebi.ac.ukcardiff.ac.uk

Different polymorphs, having distinct molecular packing and conformations in the crystal lattice, will give rise to different chemical shifts in the ssNMR spectra. nih.govebi.ac.ukresearchgate.net This allows for the detection and even quantification of different polymorphic phases within a bulk sample. rsc.org Advanced techniques like Dynamic Nuclear Polarization (DNP) enhanced ssNMR can significantly improve sensitivity, enabling the detection of very minor polymorphic forms in a mixture. rsc.org Studies on the L-enantiomer have demonstrated the existence of at least six polymorphs, highlighting the complexity of its solid-state behavior. nih.govresearchgate.net

By analyzing NMR parameters such as nuclear Overhauser effects (NOEs), which provide information about through-space proximity of protons, and coupling constants, which relate to dihedral angles, researchers can deduce the preferred conformation(s) of the molecule. beilstein-journals.org These experimental NMR data are often used in conjunction with computational modeling, such as Density Functional Theory (DFT) calculations, to refine and validate the proposed molecular conformations. nih.govebi.ac.uk Such studies are crucial for understanding how the molecule might interact with other molecules, for instance, in biological systems or during self-assembly processes.

Solid-State NMR Techniques for Polymorphism Analysis

X-ray Crystallography and Diffraction Studies

X-ray crystallography and diffraction are the definitive methods for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing unambiguous information about molecular structure, conformation, and intermolecular interactions.

Single-crystal X-ray diffraction analysis allows for the complete determination of the molecular structure of this compound in the solid state. This includes precise bond lengths, bond angles, and torsion angles. mdpi.comresearchgate.net The resulting crystal structure reveals the molecule's specific conformation adopted within the crystal lattice. For example, studies on related N-aroyl-phenylalanine amides have detailed how the amide groups can adopt specific conformations, such as the Z conformation. mdpi.com

These studies also elucidate the network of intermolecular interactions, such as hydrogen bonds, that stabilize the crystal packing. mdpi.comiucr.org For instance, in some crystal structures of related compounds, molecules form dimers through N–H···O hydrogen bonds, creating specific ring motifs. mdpi.com

Table 2: Illustrative Crystallographic Data for a Related N-Aroyl-Phenylalanine Amide Polymorph

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.338 |

| b (Å) | 9.185 |

| c (Å) | 14.096 |

| β (°) | 107.53 |

| Z (molecules/unit cell) | 4 |

Data derived from a study on N-benzoyl-DL-phenylalanine. ebi.ac.uk

X-ray diffraction is a primary technique for identifying and characterizing the different polymorphic forms of a substance. mdpi.com Powder X-ray diffraction (PXRD) is often used to analyze bulk samples and can distinguish between different crystalline forms based on their unique diffraction patterns. nih.gov

When single crystals of different polymorphs can be grown, single-crystal X-ray diffraction provides a detailed comparison of their structures. mdpi.com For example, studies on an Nα-aroyl-N-aryl-phenylalanine amide revealed two distinct polymorphic forms. mdpi.com One form was characterized by single-crystal X-ray diffraction, while the structure of a second, co-existing polymorph was determined using electron diffraction on a microcrystal. mdpi.com These analyses revealed differences in molecular conformation and, crucially, in the hydrogen bonding patterns, which dictated how the molecules packed together in the solid state. mdpi.com In one form, molecules formed polymeric stacks, while the other featured intramolecular hydrogen bonds. mdpi.com This detailed structural information is vital for understanding the physical properties and stability of the different solid forms.

Crystal Structure Elucidation of this compound Forms

Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is a pivotal analytical technique for the structural elucidation of this compound. This method identifies the functional groups present within the molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds.

The FT-IR spectrum of this compound displays a series of characteristic absorption bands that confirm its molecular structure. The presence of the amide and carboxylic acid functionalities, as well as the aromatic rings, gives rise to distinct vibrational modes.

Detailed analysis of the spectrum reveals significant peaks corresponding to N-H and O-H stretching, C=O stretching of both the amide and carboxylic acid groups, and C=C stretching of the aromatic rings. For instance, the stretching vibrations of the carboxyl group (COOH) and the amide group (CONH) are key indicators in the spectral analysis. scielo.org.mx

A study involving N-benzoyl amino acids showed characteristic infrared absorption bands for the carboxylic acid C=O at 1709 cm⁻¹ and the amide C=O at 1660 cm⁻¹. scielo.org.mx In the solid state, the FT-IR spectrum of a dipeptide containing a phenylalanine moiety exhibited a sharp peak at 1666 cm⁻¹ for the amide I vibrational mode. researchgate.net Research on D-phenylalanine itself has identified asymmetric stretching of the COO⁻ group at 1626 cm⁻¹. yildiz.edu.tr The region between 1627 and 2700 cm⁻¹ in the FT-IR spectrum of D-phenylalanine is often characterized by multiple broad and overlapping bands, a common feature for amino acids analyzed as KBr pellets. yildiz.edu.tr

Furthermore, the introduction of specific probes, such as an azido (B1232118) group, into phenylalanine can provide unique vibrational signatures in the spectral range of 1900-2300 cm⁻¹, a window that is typically free from intrinsic protein vibrations. nih.gov This highlights the utility of FT-IR in analyzing even modified forms of the amino acid.

The precise wavenumbers and assignments of the major vibrational bands for this compound are summarized in the interactive data table below.

Interactive Data Table: FT-IR Spectral Data for this compound and Related Structures

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Reference |

| N-H Stretch | Amide (N-H) | 3210 | srce.hr |

| O-H Stretch | Carboxylic Acid (O-H) | ~3400-3000 (broad) | frontiersin.org |

| C-H Stretch | Aromatic | ~2950-2800 | frontiersin.org |

| C=O Stretch | Carboxylic Acid | 1750, 1710, 1709 | scielo.org.mxsrce.hr |

| C=O Stretch (Amide I) | Amide (C=O) | 1660 | scielo.org.mxsrce.hr |

| N-H Bend / C=C Stretch | Amide (N-H) / Aromatic | 1592, 1574 | frontiersin.org |

| COO⁻ Asymmetric Stretch | Carboxylate | 1626 | yildiz.edu.tr |

| C-N Stretch | Amine | ~1260-1150 | frontiersin.org |

| Benzene Ring Deformation | Aromatic | 466, 524 | yildiz.edu.tr |

Biological and Pharmacological Research of N Benzoyl D Phenylalanine

Mechanisms of Action at the Cellular and Molecular Level

N-Benzoyl-D-phenylalanine (NBDP) is an insulin (B600854) secretagogue that exerts its effects by interacting with the sulfonylurea receptor (SUR) of pancreatic β-cells. nih.govnih.govebi.ac.uk This interaction is a key mechanism in its biological activity. ebi.ac.uk Studies conducted on cultured HIT-T15 and mouse pancreatic β-cells have been instrumental in elucidating the structure-activity relationships of NBDP and related compounds at the receptor level. nih.govnih.gov

The affinity of NBDP for the sulfonylurea receptor has been quantified, with research showing a dissociation constant (K(D)) value of 11 μM. nih.govnih.govebi.ac.uk The potency of N-acylphenylalanines like NBDP is influenced by the lipophilic characteristics of their benzene (B151609) rings, rather than their aromatic properties. nih.govnih.gov For instance, modifying the D-phenylalanine moiety of NBDP can significantly alter its affinity and potency. Introducing a p-amino substituent to create N-benzoyl-p-amino-D-phenylalanine reduces lipophilicity and lowers both affinity and potency by approximately tenfold. nih.govnih.gov Conversely, replacing the benzene ring in the D-phenylalanine part of NBDP with a cyclohexyl ring leads to an increase in lipophilicity and slightly lower K(D) and EC50 values. nih.govnih.gov Further increasing lipophilicity by exchanging both benzene rings in NBDP with cyclohexyl rings does not, however, alter its affinity or potency. nih.govnih.gov

Table 1: Effects of Structural Modifications on this compound (NBDP) Activity

| Compound/Modification | Change in Lipophilicity | Impact on Affinity and Potency | Citation |

|---|---|---|---|

| This compound (NBDP) | Baseline | K(D) value of 11 μM | nih.govnih.gov |

| Introduction of p-amino substituent | Reduced | Lowered by ~10-fold | nih.govnih.gov |

| Introduction of p-nitro substituent | Not decreased | Lowered by >30-fold | nih.govnih.gov |

| Replacement of D-phenylalanine benzene ring with cyclohexyl ring | Increased | K(D) and EC50 values slightly lower than NBDP | nih.govnih.gov |

| Replacement of both benzene rings with cyclohexyl rings | Further increased | No change in affinity and potency | nih.govnih.gov |

The interaction of this compound with the sulfonylurea receptor leads to the inhibition of ATP-sensitive potassium (K(ATP)) channels in the plasma membrane of pancreatic β-cells. diabetesjournals.org This channel closure causes the β-cell to depolarize, which in turn triggers the opening of voltage-gated calcium channels, leading to calcium influx and subsequent insulin release. diabetesjournals.org The half-maximally effective concentrations (EC50 values) for K(ATP)-channel inhibition by NBDP are reported to be between 2 and 4 μM. nih.govnih.govebi.ac.uk

The inhibitory effect of NBDP on K(ATP) channels is modulated by the presence of cytosolic nucleotides. nih.govnih.gov In the absence of these nucleotides or in the presence of 0.1 mM guanosine (B1672433) diphosphate (B83284) (GDP), maximally effective concentrations of NBDP (0.1–1 mM) reduce K(ATP)-channel activity to 44-47% of the control. nih.govnih.gov However, the interaction of N-acylphenylalanines with the sulfonylurea receptor does not lead to complete inhibition of K(ATP)-channel activity without the presence of inhibitory cytosolic nucleotides. nih.govnih.govebi.ac.uk Complete suppression of K(ATP)-channel activity can be achieved with 0.1 mM NBDP, but this requires the presence of 1 mM adenosine (B11128) diphosphate (ADP). nih.govnih.govebi.ac.uk This potentiation by glucose, mediated by ATP generated during glucose catabolism, and the direct action of NBDP on the sulfonylurea receptor result in a synergistic closing action on the K(ATP) channel. ebi.ac.uk

The interaction between N-acylphenylalanines and the sulfonylurea receptor of pancreatic β-cells is highly stereospecific. nih.govnih.gov Research has consistently shown that the D-isomers of these compounds are significantly more potent than their corresponding L-isomers. scite.ai In the case of N-benzoyl-phenylalanine, the L-isomer exhibits a 20-fold lower affinity and an 80-fold lower potency compared to the D-isomer (this compound). nih.govnih.govebi.ac.uk This pronounced difference in activity underscores the specific conformational requirements for effective binding and activation of the receptor. nih.govnih.gov This stereospecificity is a critical factor in the pharmacological activity of this class of compounds. scite.ai

Table 2: Stereospecificity of N-Benzoyl-phenylalanine

| Isomer | Relative Affinity | Relative Potency | Citation |

|---|---|---|---|

| D-isomer (NBDP) | 20-fold higher | 80-fold higher | nih.govnih.govebi.ac.uk |

| L-isomer | Lower | Lower | nih.govnih.govebi.ac.uk |

K(ATP)-Channel Inhibition Mechanisms

Enzyme Inhibition and Modulation

The bifunctional enzyme chorismate mutase-prephenate dehydrogenase, encoded by the tyrA gene, is a key component in the biosynthesis of tyrosine in organisms like Escherichia coli. nih.govebi.ac.uk The chorismate mutase domain catalyzes the conversion of chorismate to prephenate, while the prephenate dehydrogenase domain facilitates the oxidative decarboxylation of prephenate to 4-hydroxyphenylpyruvate. nih.govebi.ac.uk This enzyme is subject to feedback inhibition by tyrosine. nih.govebi.ac.uk

Research into inhibitors of this enzyme has identified Benzoyl-L-phenylalanine, the L-isomer of the compound of focus, as a chorismate mutase-prephenate dehydrogenase inhibitor. medchemexpress.com In contrast, L-phenylalanine itself acts as a feedback inhibitor of prephenate dehydratase, a related enzyme in the aromatic amino acid biosynthesis pathway. cdnsciencepub.com

N-benzoyl amino acids and their derivatives have been investigated for their potential as antifungal agents. scielo.org.mx The antifungal activity of these compounds is thought to be linked to the inhibition of fungal chitinases. scielo.org.mx Chitin is a crucial structural component of fungal cell walls, and enzymes that degrade it, known as chitinases, are considered a promising target for the development of new antifungal drugs. ajol.inforesearchgate.netnih.gov

In a study evaluating a series of N-benzoyl amino esters and acids, an N-benzoyl phenylalanine derivative was assessed for its antifungal properties. scielo.org.mx Although this specific derivative was found to be inactive at the tested concentration, the study utilized molecular docking to predict the binding affinities between the synthesized compounds and fungal chitinase (B1577495). scielo.org.mx This approach suggests that the mechanism of action for active compounds in this class involves targeting this essential fungal enzyme. scielo.org.mx The inhibition of chitinase disrupts the synthesis and integrity of the fungal cell wall, leading to an antifungal effect. researchgate.net

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine (B10760008) residues on histone and non-histone proteins. mdpi.comnih.gov This deacetylation process leads to a more compact chromatin structure, generally associated with transcriptional repression. mdpi.com Aberrant HDAC activity has been linked to the development of various cancers, making them a significant target for anticancer drug development. nih.govjst.go.jp

Research into the structure-activity relationships of phenylalanine-containing compounds has identified them as potential HDAC inhibitors. acs.org Specifically, derivatives of this compound have been investigated for their ability to inhibit HDAC enzymes. These inhibitors typically consist of a zinc-binding group, a hydrophobic cap group, and a linker connecting the two. jst.go.jp The N-hydroxycinnamamide fragment, present in some potent HDAC inhibitors, is known to interact with the active site of HDACs through chelation with a zinc ion and a π-π stacking interaction with phenylalanine residues. jst.go.jp

Studies on phenylalanine-containing HDAC inhibitors have shown that modifications to the amino acid amide and the amino acid methyl ester can influence their inhibitory potential and class selectivity. acs.org For instance, a biphenylalanine derivative demonstrated significant enzyme inhibition and antiproliferative activity. acs.org The development of selective HDAC inhibitors is an active area of research, with the goal of targeting specific HDAC isoforms involved in disease pathogenesis. mdpi.commdpi.com

Mycobacterial RNA Polymerase Inhibition by Nα-aroyl-N-aryl-phenylalanine amides

Nα-aroyl-N-aryl-phenylalanine amides (AAPs) have emerged as a promising class of potent antimycobacterial agents. nih.govwiley.com These compounds, which include derivatives of this compound, target the bacterial DNA-directed RNA polymerase (RNAP), a crucial enzyme for transcription. nih.govgoogle.com This mechanism of action is distinct from that of rifamycins, a cornerstone of current tuberculosis treatment, which also target RNAP. wiley.comnih.gov The distinct binding site of AAPs suggests a low probability of cross-resistance with rifamycins. wiley.com

Tuberculosis, caused by Mycobacterium tuberculosis, and infections by non-tuberculous mycobacteria (NTM) represent significant global health challenges, often complicated by drug resistance. nih.govwiley.com AAPs have demonstrated promising in vitro activity against various mycobacterial species, including the M. abscessus and M. avium complexes. mdpi.comnih.gov

Structural and mechanistic studies have revealed that AAPs, such as D-AAP1, bind to the β and β' subunits of the mycobacterial RNAP. nih.govnih.gov This binding inhibits transcription. nih.gov Research has focused on synthesizing AAP analogs with improved metabolic stability, as the amide bonds are susceptible to degradation. nih.gov Introducing substituents near the amide bonds has been shown to enhance stability while maintaining antimycobacterial activity. nih.gov

Below is a table summarizing the activity of selected Nα-aroyl-N-aryl-phenylalanine amides against various mycobacterial species.

| Compound/Derivative | Target Organism(s) | Mechanism of Action | Key Findings |

| Nα-aroyl-N-aryl-phenylalanine amides (AAPs) | Mycobacterium tuberculosis, Non-tuberculous mycobacteria (NTM) | Inhibition of RNA Polymerase | Potent antimycobacterial agents with a low probability of cross-resistance to rifamycins. nih.govwiley.com |

| D-AAP1 | Mycobacterium tuberculosis | Binds to β and β' subunits of RNA Polymerase | Inhibits transcription. nih.govnih.gov |

| MMV688845 | M. abscessus, M. avium complex, other NTM | Inhibition of RNA Polymerase | Significant in vitro activity against common NTM pathogens. mdpi.comnih.gov |

Phenylalanine Aminomutase (PAM) Substrate Specificity

Phenylalanine aminomutase (PAM) is an enzyme that catalyzes the conversion of (S)-α-phenylalanine to (R)-β-phenylalanine. frontiersin.org This reaction is a key step in the biosynthesis of the N-benzoyl phenylisoserinoyl side chain of the anticancer drug, Taxol. nih.govwho.intresearchgate.net The enzyme belongs to the lyase-like family and utilizes a 5-methylidene-imidazole-4-one (MIO) cofactor. frontiersin.orgwho.int

The substrate specificity of PAM is a critical factor for its application in the biocatalytic production of unnatural amino acids. frontiersin.org Studies on PAM from Taxus chinensis (TcPAM) have shown that it can catalyze the interconversion between (S)-α-Phe and (R)-β-Phe. frontiersin.org The enzyme's regioselectivity during the amination of cinnamates is not yet fully understood and is an area of active investigation. frontiersin.org

Research has demonstrated that PAM exhibits specificity for its substrates. For example, recombinant PAM can catalyze both the forward reaction with (2S)-α-phenylalanine and the reverse reaction with (3R)- or (3S)-β-phenylalanine. nih.gov However, related compounds like (2R)-α-phenylalanine and (2S)-α-tyrosine are not converted to their β-isomers by the mutase. nih.gov The stereochemical mechanism involves the interchange of the pro-3S hydrogen and the amino group. nih.gov

The table below outlines the substrate specificity of Phenylalanine Aminomutase.

| Substrate | Product(s) | Enzyme Activity | Reference |

| (2S)-α-Phenylalanine | (3R)-β-Phenylalanine, trans-Cinnamic acid | Isomerization and α,β-elimination | nih.govwho.int |

| (3R)-β-Phenylalanine | (2S)-α-Phenylalanine | Reverse isomerization | nih.gov |

| (3S)-β-Phenylalanine | (2S)-α-Phenylalanine | Reverse isomerization | nih.gov |

| (2R)-α-Phenylalanine | No conversion | Not a substrate | nih.gov |

| (2S)-α-Tyrosine | No conversion | Not a substrate | nih.gov |

Metabolic Pathway Influence

Impact on Amino Acid Metabolism and Protein Synthesis

Research has indicated that this compound can influence metabolic processes. For instance, it has been studied for its effects on blood glucose and lipid profiles in diabetic models. ebi.ac.ukresearchgate.net While not directly detailing the impact on general amino acid metabolism, these studies suggest a broader metabolic influence.

Effects on Phenylalanine Metabolism Pathways

This compound, as a derivative of D-phenylalanine, is expected to interact with pathways involving phenylalanine metabolism. D-phenylalanine itself is a synthetic form and not typically incorporated into proteins. However, it has been explored for its pharmacological properties.

Studies on this compound have often focused on its role as an insulin secretagogue, interacting with the sulfonylurea receptor (SUR1) in pancreatic β-cells. researchgate.netnih.govnih.gov This interaction is stereospecific, with the D-isomer showing significantly higher affinity and potency than the L-isomer. nih.govnih.gov The binding affinity and potency are influenced by the lipophilicity of the molecule. nih.govnih.gov For example, replacing the benzene ring in the D-phenylalanine moiety with a cyclohexyl ring increases lipophilicity and results in slightly lower dissociation constant (K(D)) and half-maximal effective concentration (EC50) values. nih.govnih.gov

In neonatal streptozotocin-induced diabetic rats, treatment with this compound in combination with metformin (B114582) has been shown to reverse changes in the fatty acid composition of the liver and kidneys. researchgate.net This treatment also improved insulin receptor binding in erythrocytes. tandfonline.com These findings indicate that this compound can modulate lipid metabolism and insulin signaling pathways, which are interconnected with amino acid metabolism.

Therapeutic Potential and Biomedical Applications

This compound and its derivatives have been explored for a range of therapeutic applications, primarily stemming from their interactions with specific biological targets.

One of the most well-documented potential applications is in the management of diabetes. This compound acts as an insulin secretagogue by interacting with the sulfonylurea receptor on pancreatic β-cells, which can lead to a reduction in blood glucose levels. ebi.ac.uknih.gov Studies have shown its potential as an oral antidiabetic agent, particularly in combination with other drugs like metformin, where it has demonstrated antihyperglycemic and antihyperlipidemic effects. ebi.ac.ukresearchgate.net

The core structure of this compound is also a key component of Nα-aroyl-N-aryl-phenylalanine amides (AAPs), which are potent inhibitors of mycobacterial RNA polymerase. nih.govwiley.com This makes them promising candidates for the development of new antibiotics against Mycobacterium tuberculosis and other pathogenic mycobacteria, addressing the critical need for new drugs to combat antibiotic resistance. wiley.commdpi.com

Furthermore, the phenylalanine scaffold is utilized in the design of inhibitors for other enzymes, such as histone deacetylases (HDACs), which are important targets in cancer therapy. acs.org The versatility of the this compound structure allows for its use as a building block in the synthesis of various bioactive molecules and peptide-based drugs. chemimpex.com Its derivative, 4-benzoyl-D-phenylalanine, is used in biochemical research for studying protein-protein interactions through photocrosslinking. mdpi.comresearchgate.net

Antidiabetic Effects and Glycemic Regulation Research

This compound (NBDP) has been the subject of research for its potential role in managing diabetes and regulating blood sugar levels. Studies have explored its effects as an adjunct therapy, its interaction with insulin receptors, and its influence on diabetes-related biomarkers.

Research has shown that the combination of this compound and metformin can be more effective in managing hyperglycemia than either compound alone. nih.govoup.comnih.gov In studies conducted on neonatal streptozotocin-induced diabetic rats, a model for non-insulin-dependent diabetes mellitus, the co-administration of NBDP and metformin normalized blood glucose levels. nih.govoup.comresearchgate.net This combination therapy also demonstrated the ability to restore the activities of key carbohydrate metabolic enzymes, such as hexokinase and glucose-6-phosphate dehydrogenase, to near-normal levels. nih.gov The activities of these enzymes were significantly altered in the diabetic rats, and the combination treatment proved more effective at restoration than either drug by itself. nih.gov

The oral administration of NBDP in conjunction with metformin to these diabetic rats led to a significant reversal of increased blood glucose levels and decreased plasma insulin levels, bringing them closer to normal. tandfonline.com This suggests that NBDP could be a valuable antihyperglycemic adjunct in the treatment of diabetes. nih.govoup.com

This compound, particularly in combination with metformin, has been found to positively impact insulin receptor function. In neonatal streptozotocin-induced diabetic rats, there was a significant decrease in the specific binding of insulin to erythrocyte receptors. tandfonline.comresearchgate.net Treatment with both NBDP and metformin significantly improved this specific insulin binding, with the number of receptor sites and affinity binding approaching normal, non-diabetic levels. tandfonline.comresearchgate.net

Scatchard plot analysis revealed that the reduced insulin binding in diabetic rats was due to a lower number of insulin receptor sites. tandfonline.comresearchgate.net The combination treatment was shown to increase the total number of insulin binding sites on erythrocyte membranes, which was accompanied by a significant rise in plasma insulin. tandfonline.comresearchgate.net Furthermore, kinetic analysis showed an increase in the average receptor affinity in diabetic rats treated with both NBDP and metformin. tandfonline.comresearchgate.net

Table 1: Effect of this compound and Metformin on Insulin Receptor Binding

| Treatment Group | Mean Specific Insulin Binding to Erythrocyte Receptors (%) | High-Affinity Dissociation Constant (Kd1) (x10-10 M-1) | Low-Affinity Dissociation Constant (Kd2) (x10-8 M-1) |

|---|---|---|---|

| Diabetic Control | 53.0 ± 3.1 | 0.9 ± 0.06 | 6.0 ± 0.30 |

| NBDP-Treated Diabetic | 62.0 ± 3.1 | 2.0 ± 0.10 | 12.0 ± 0.85 |

| Metformin-Treated Diabetic | 66.0 ± 3.3 | 2.1 ± 0.15 | 15.0 ± 0.80 |

| NBDP and Metformin-Treated Diabetic | 72.0 ± 4.2 | 2.7 ± 0.10 | 20.0 ± 1.2 |

Diabetes is associated with abnormal glycosylation and alterations in glycoprotein (B1211001) metabolism. nih.gov Research has demonstrated that this compound, in combination with metformin, can help normalize these changes. ebi.ac.uk In diabetic rats, treatment with NBDP and metformin brought the levels of hexose, hexosamine, and fucose closer to normal. nih.gov This treatment also led to an increase in plasma insulin and tissue sialic acid levels. nih.gov The alteration in glycoprotein components is believed to be a result of impaired carbohydrate metabolism and insulin deficiency. tandfonline.com

Diabetes induces significant changes in the fatty acid composition of lipids in various tissues. researchgate.netnih.gov In streptozotocin-induced diabetic rats, there was a notable increase in palmitic, stearic, and oleic acids, and a decrease in linolenic and arachidonic acids in the liver and kidneys. nih.gov A combined treatment of this compound and metformin for six weeks successfully reversed these changes, decreasing the elevated levels of the former fatty acids and increasing the diminished levels of the latter. nih.gov This indicates that the combination therapy not only has antidiabetic effects but also helps in preventing the detrimental fatty acid alterations associated with diabetes. nih.gov

Modulation of Glycoprotein Levels in Diabetes

Antihyperlipidemic Properties

In addition to its antidiabetic effects, this compound has demonstrated antihyperlipidemic properties, especially when used with metformin. nih.govoup.comnih.gov In neonatal streptozotocin-induced diabetic rats, which exhibit characteristics of non-insulin-dependent diabetes, treatment with NBDP and metformin restored altered serum lipids, lipoproteins, and lipid peroxidation markers to nearly control levels. nih.govoup.com The combination treatment was found to be more effective than either drug administered alone. nih.govoup.com

Studies have shown that oral administration of NBDP and metformin significantly reduced elevated levels of liver cholesterol, triglycerides, free fatty acids, and phospholipids (B1166683) in diabetic rats. ebi.ac.uk This suggests that the co-administration of NBDP with metformin can lead to a marked improvement in the altered serum lipid and lipoprotein profiles seen in diabetes. nih.govoup.com

Table 2: Effect of this compound on Lipid Profile in Diabetic Rats

| Parameter | Diabetic Control | NBDP and Metformin Treated |

|---|---|---|

| Serum Lipids | Significantly Increased | Restored to near control levels |

| Serum Lipoproteins | Significantly Increased | Restored to near control levels |

| Lipid Peroxidation Markers | Significantly Increased | Restored to near control levels |

| Glucose-6-phosphate dehydrogenase activity | Significantly Decreased | Restored to near control levels |

Antifungal Agent Research

This compound is part of a broader class of N-benzoyl amino acids that have been investigated for their antifungal activity. A study evaluating a series of N-benzoyl amino acids and their ester derivatives against the filamentous fungi Fusarium temperatum and Aspergillus fumigatus found that some of these compounds exhibited significant antifungal properties. scielo.org.mx While N-benzoyl-L-phenylalanine was synthesized and tested in this particular study, the research highlights the potential of the N-benzoyl amino acid scaffold in developing new antifungal agents. scielo.org.mx Another study mentioned the synthesis of N-benzoyl amino acids to evaluate their antifungal activity, indicating a general interest in this class of compounds for this purpose. scielo.org.mx

Potential as Estrogen Receptor Inhibitor for Breast Cancer Research

While research into novel drugs for breast cancer is extensive, particularly for therapies targeting the estrogen receptor (ER), direct evidence linking this compound to significant estrogen receptor inhibition is not prominent in the available scientific literature. nih.gov The search for new therapeutic agents often involves exploring compounds that can modulate hormone receptors. For instance, the estrogen-related receptor alpha (ERRα) has been identified as a therapeutic target in certain types of breast cancer, including those resistant to standard endocrine therapies. nih.gov Research in this area has led to the development of various synthetic ligands, but this compound is not highlighted among them. nih.govrsc.org

Similarly, studies on other phenylalanine derivatives, such as benzylserine, have shown they can inhibit the growth of various breast cancer cell lines by disrupting amino acid homeostasis, but this mechanism is distinct from direct estrogen receptor antagonism. d-nb.info The investigation of N-benzyl indole-derived hydrazones has also shown potential against triple-negative breast cancer cells, targeting the epidermal growth factor receptor (EGFR) rather than the estrogen receptor. nih.govresearchgate.net While a phenylalanine dipeptide monomer, Matijin-Su [N-(N-benzoyl-L-phenylalanyl)-O-acetyl-L-phenylalanol], has demonstrated anti-tumor abilities, its mechanism is not specified as ER inhibition and it is a derivative of the L-isomer, not the D-isomer. mdpi.com

Investigation as Antineoplastic Agents (Microbial Antitumor Screen)

N-benzoyl derivatives of amino acids have been evaluated for their potential as antineoplastic agents using microbial antitumor screens. In one study, twenty-seven N-benzoyl derivatives of various amino acids and their analogs were tested for their ability to inhibit the growth of Lactobacillus casei, a method used as a preliminary screen for antitumor activity. nih.gov Of these, nineteen compounds demonstrated inhibitory effects ranging from 13% to a significant 96% at a concentration of 1 mg/ml. nih.gov

The most potent compounds identified in this screen were N-benzoyl-p-chloro-DL-phenylalanine and N-benzoyl-m-fluoro-DL-phenylalanine, which almost completely halted the growth of the test organism. nih.gov Further research focused on substituted benzoyl derivatives of fluorinated phenylalanine analogs. nih.gov Specifically, twelve derivatives of p-fluoro-DL-phenylalanine were synthesized and tested. nih.gov The results indicated that substitutions on the benzoyl ring significantly influenced the growth-inhibitory activity. nih.govscience.gov Particularly strong inhibition was observed with meta- and para-substituted chloro and nitro groups on the benzoyl ring. nih.gov

Table 1: Growth-Inhibitory Activity of N-Benzoyl-Phenylalanine Analogs

| Compound | Activity Level | Reference |

|---|---|---|

| N-benzoyl-p-chloro-DL-phenylalanine | Potent (96% inhibition) | nih.gov |

| N-benzoyl-m-fluoro-DL-phenylalanine | Potent (nearly complete inhibition) | nih.gov |

| m-chlorobenzoyl-p-fluoro-DL-phenylalanine | Highly potent | nih.gov |

| p-chlorobenzoyl-p-fluoro-DL-phenylalanine | Potent | nih.gov |

| m-nitrobenzoyl-p-fluoro-DL-phenylalanine | Potent | nih.gov |

| p-nitrobenzoyl-p-fluoro-DL-phenylalanine | Potent | nih.gov |

Potential in Cardiovascular and Neurological Disorder Research

N-acyl amino acids, the class of molecules to which this compound belongs, are recognized as endogenous signaling molecules with roles in various physiological and pathological processes, including cardiovascular function and neurological conditions. wikipedia.orgelifesciences.org

In the context of neurological research, the parent amino acid, phenylalanine, is a precursor to key neurotransmitters like dopamine (B1211576) and norepinephrine, which are vital for regulating mood and stress responses. wikipedia.org Research has explored the use of D-phenylalanine in pain management and for potential symptom alleviation in Parkinson's disease. However, elevated levels of phenylalanine can also be associated with negative neurological outcomes, as seen in phenylketonuria. nih.gov One study specifically on this compound reported that it attenuates brain acetylcholinesterase in diabetic rats, suggesting a potential protective role against cholinergic neural dysfunction, a known complication in diabetes. kisti.re.kr

In cardiovascular research, N-acyl phenylalanines are noted for their role in regulating energy homeostasis and stimulating mitochondrial respiration. elifesciences.orgnih.govmdpi.com The enzyme PM20D1, which synthesizes N-acyl amino acids, is linked to this regulation. nih.gov This connection to metabolic control and energy expenditure suggests a potential area for investigation regarding cardiovascular health. wikipedia.orghoelzel-biotech.com

Research as Antileishmanial Agents

The investigation into this compound and its close structural relatives as antileishmanial agents is an emerging area of research. While direct studies on this compound are limited, research on related scaffolds, particularly those containing a benzoyl group, has shown promise.

A study on N1,N2-disubstituted-benzoylguanidines demonstrated their effectiveness against Leishmania amazonensis. tandfonline.com Two derivatives, in particular, showed low IC50 values against the promastigote form of the parasite (68.4 µM and 90.8 µM) and were also capable of significantly reducing the number of infected macrophages. tandfonline.com The mechanism of action for these compounds was found to involve causing mitochondrial depolarization and increasing reactive oxygen species (ROS) levels in the parasite. tandfonline.com These findings suggest that the benzoylguanidine structure could be a valuable starting point for developing new drugs against leishmaniasis. tandfonline.com Other research has also highlighted the antileishmanial potential of various synthetic compounds, including quinoline (B57606) alkaloids and cinnamic acid derivatives, against different Leishmania species. mdpi.complos.org

Antinociceptive Activity in Pain Models

Derivatives of N-Benzoyl-phenylalanine have been investigated for their pain-relieving (antinociceptive) properties in various preclinical models. Research into phenylalanine-derived β-lactams, which incorporate an N-benzoyl group, has shown that these compounds can act as antagonists for the TRPM8 channel, a receptor involved in sensing cold and pain. explorationpub.comexplorationpub.com A selected N-benzoyl derivative from this class displayed significant antinociceptive activity in a mouse model of oxaliplatin-induced peripheral neuropathy, a type of nerve pain caused by chemotherapy. explorationpub.comexplorationpub.com

The broader family of N-acyl amides has been implicated in nociception (the sensory nervous system's response to harmful stimuli). elifesciences.org Furthermore, studies on D-phenylalanine, a constituent part of the title compound, have shown it to possess analgesic effects. nih.gov For instance, p-fluoro-D-phenylalanine and its N-trifluoroacetyl derivative produced a greater and longer-lasting analgesic effect than D-phenylalanine alone in mouse models. nih.gov Research on opioid peptides has also shown that incorporating D-phenylalanine can lead to compounds with significant antinociceptive effects in pain assays like the warm-water tail-withdrawal test. mdpi.com These findings collectively support the potential of this compound and its analogs as candidates for the development of new pain management therapies. nih.govmdpi.cominformahealthcare.comunibo.it

Structure-Activity Relationship (SAR) Studies

Influence of Side Chain at Cα on Biological Activity

The biological activity of N-acylphenylalanines is highly dependent on the structure and stereochemistry of the side chain at the alpha-carbon (Cα). nih.govnih.gov Studies examining the interaction of this compound (NBDP) and its analogs with the sulphonylurea receptor in pancreatic β-cells have revealed critical structure-activity relationships. nih.govnih.gov

One of the most significant findings is the stereospecificity of the interaction. The D-isomer of N-benzoyl-phenylalanine (the natural configuration in this context) has a markedly higher affinity and potency compared to its L-isomer. Research showed the L-isomer displayed a 20-fold lower affinity and an 80-fold lower potency than the D-isomer, highlighting the crucial role of the Cα configuration for this specific biological activity. nih.govnih.gov

Modifications to the phenyl ring on the Cα side chain also profoundly impact activity. nih.govnih.gov

Introduction of a p-nitro substituent: This modification, while not affecting the compound's lipophilicity, resulted in a more than 30-fold decrease in both affinity and potency. nih.govnih.gov

Introduction of a p-amino substituent: Adding a p-amino group to form N-benzoyl-p-amino-D-phenylalanine reduced the compound's lipophilicity and lowered its affinity and potency by approximately 10-fold. nih.govnih.gov

Replacement of the benzene ring: When the benzene ring of the phenylalanine moiety was replaced with a cyclohexyl ring, the lipophilicity increased, and the compound showed slightly higher affinity and potency (lower KD and EC50 values) than the original this compound. nih.govnih.gov

These findings underscore that the potency of N-acylphenylalanines is strongly influenced by the lipophilic properties and the specific substitutions on the Cα side chain, as well as the stereochemical configuration at this position. nih.govnih.govscielo.org.mx

Table 2: Influence of Cα Side Chain Modification on Activity

| Compound Modification | Effect on Lipophilicity | Effect on Affinity & Potency | Reference |

|---|---|---|---|

| Isomer change (D to L) | No change | ~20x lower affinity, ~80x lower potency | nih.govnih.gov |

| p-nitro substitution | No change | >30-fold decrease | nih.govnih.gov |

| p-amino substitution | Reduced | ~10-fold decrease | nih.govnih.gov |

| Benzene ring to cyclohexyl ring | Increased | Slightly increased | nih.govnih.gov |

Impact of Substituents on Aromatic Ring of Benzoyl Moiety

The nature and position of substituents on the benzoyl group's aromatic ring play a significant role in modulating the biological activity of this compound derivatives. Structure-activity relationship studies have shown that even minor alterations can lead to substantial changes in potency.

A key finding demonstrated that modifying the acyl moiety could dramatically enhance hypoglycemic activity. nih.gov The development of N-(4-ethylbenzoyl)-D-phenylalanine resulted in a compound that was 50 times more potent than the initial N-Benzoyl-DL-phenylalanine, highlighting the positive impact of a para-alkyl substituent on the benzoyl ring. nih.gov

Further research into the antimicrobial properties of related compounds provided more detailed insights. A study using N-benzoyl derivatives of o-fluoro-DL-phenylalanine against Lactobacillus casei found that most substitutions on the benzoyl phenyl ring increased growth-inhibiting activity compared to the unsubstituted parent compound. science.gov The position of the substituent was crucial; the greatest activity was observed with an ortho-fluoro group, as well as with chloro and nitro groups at the meta or para positions. science.gov Conversely, a nitro group in the ortho position was less active than the unsubstituted compound. science.gov For methoxy (B1213986) substituents, the position on the ring appeared to be unimportant, with all isomers showing similar levels of inhibition. science.gov

In the context of antifungal activity, studies on N-benzoyl amino esters also established structure-activity relationships based on substituents on the benzoyl moiety. scielo.org.mxscielo.org.mx

Table 1: Effect of Benzoyl Ring Substituents on Growth-Inhibiting Activity of N-benzoyl-o-fluoro-DL-phenylalanine Derivatives This table summarizes findings from a microbial prescreen against Lactobacillus casei. science.gov

| Substituent | Position | Relative Activity |

|---|---|---|

| Fluoro | Ortho | Greatest activity |

| Chloro | Meta or Para | Greatest activity |

| Nitro | Meta or Para | Greatest activity |

| Nitro | Ortho | Less active than unsubstituted |

Stereochemical Requirements for Biological Potency

The stereochemistry of the phenylalanine portion of the molecule is a critical determinant of its biological potency. Research consistently shows a strong preference for the D-enantiomer for significant pharmacological activity.

Studies examining the interaction of N-benzoyl-phenylalanine with the sulphonylurea receptor in pancreatic beta-cells revealed a pronounced stereospecificity. nih.govnih.gov The L-isomer of N-benzoyl-phenylalanine exhibited a 20-fold lower affinity and an 80-fold lower potency compared to the D-isomer (this compound). nih.govnih.govebi.ac.ukvulcanchem.com This stark difference underscores that the D-configuration is essential for effective binding and subsequent biological action at this receptor. nih.govvulcanchem.com

This finding is further supported by developmental research where the initial discovery of hypoglycemic activity was in the racemic mixture, N-Benzoyl-DL-phenylalanine. nih.gov Subsequent optimization efforts that led to more potent analogues, such as N-(4-ethylbenzoyl)-D-phenylalanine, specifically utilized the D-isomer. nih.gov

Table 2: Comparison of Stereoisomer Activity at the Sulphonylurea Receptor Data reflects the relative affinity and potency for the sulphonylurea receptor. nih.govnih.gov

| Isomer | Relative Affinity | Relative Potency |

|---|---|---|

| D-isomer | 20x higher than L-isomer | 80x higher than L-isomer |

Lipophilicity and its Correlation with Activity

The lipophilicity, or fat-solubility, of this compound derivatives is another crucial factor that correlates strongly with their biological activity. Studies show that potency is dependent on the lipophilic properties of the molecule's constituent parts. nih.govnih.gov

The relationship between lipophilicity and activity has been demonstrated through various structural modifications:

Reducing Lipophilicity: The introduction of a p-amino substituent into the D-phenylalanine moiety to create N-benzoyl-p-amino-D-phenylalanine resulted in reduced lipophilicity. nih.govnih.govebi.ac.uk This change was accompanied by a significant decrease in both affinity and potency by approximately 10-fold. nih.govnih.govebi.ac.uk

Increasing Lipophilicity: Conversely, replacing the benzene ring of the D-phenylalanine moiety with a cyclohexyl ring led to an increase in lipophilicity. nih.govnih.govebi.ac.uk This modification resulted in slightly lower (and therefore improved) K(D) and EC50 values, indicating enhanced potency. nih.govnih.govebi.ac.uk

Complex Effects: The introduction of a p-nitro group into the D-phenylalanine moiety did not decrease the molecule's lipophilicity, yet it lowered the affinity and potency by more than 30-fold. nih.govnih.govebi.ac.uk This suggests that while lipophilicity is a key factor, electronic effects of substituents also play a vital role. Furthermore, when both the benzoyl and phenylalanine benzene rings were replaced by cyclohexyl rings, lipophilicity was further increased, but this did not lead to a corresponding change in affinity and potency. nih.govnih.gov This may indicate an optimal range of lipophilicity for this class of compounds.

Research on the antifungal activity of related N-benzoyl amino esters and acids also supports this correlation. The more potent N-benzoyl amino esters were found to be more lipophilic than their corresponding N-benzoyl amino acids, which were largely inactive. scielo.org.mx

Table 3: Impact of Structural Modifications on Lipophilicity and Biological Activity This table summarizes the effects of substitutions on the D-phenylalanine moiety of this compound. nih.govnih.govebi.ac.uk

| Modification to D-phenylalanine Moiety | Effect on Lipophilicity | Effect on Affinity/Potency |

|---|---|---|

| Addition of p-amino group | Reduced | Lowered ~10-fold |

| Replacement of benzene with cyclohexyl ring | Increased | Slightly increased |

| Addition of p-nitro group | No decrease | Lowered >30-fold |

Computational and Modeling Studies of N Benzoyl D Phenylalanine

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. science.gov This method is instrumental in understanding the interactions between N-Benzoyl-D-phenylalanine and its biological targets.

Prediction of Binding Affinities with Target Enzymes (e.g., Fungal Chitinase)

Molecular docking studies have been employed to predict the binding affinity of this compound derivatives with fungal chitinase (B1577495), a key enzyme in fungal cell wall remodeling. scielo.org.mxresearchgate.net In one study, the N-benzoyl-phenylalanine derivative demonstrated a significant binding affinity of -9.40 Kcal/mol for fungal chitinase. scielo.org.mx This strong interaction suggests a potential inhibitory effect on the enzyme, which is a target for antifungal agents. scielo.org.mxscielo.org.mx The study utilized Autodock Vina software for the docking calculations, and the reliability of the docking protocol was validated by achieving a root mean square deviation (RMSD) of 2.094 Å for the redocking of the co-crystallized ligand. scielo.org.mx

Table 1: Predicted Binding Affinities of N-Benzoyl Amino Acid Derivatives with Fungal Chitinase

| Derivative | Binding Affinity (Kcal/mol) |

|---|---|

| Phenylalanine derivative | -9.40 |

| Leucine derivative | -8.03 |

| Alanine derivative | -7.32 |

Data sourced from a study on N-benzoyl amino acid derivatives and their antifungal activity. scielo.org.mx

Exploration of Interactions with Human Estrogen Receptor (hERα)

Computational studies have also explored the interaction of this compound derivatives with the human estrogen receptor-alpha (hERα), a key target in breast cancer therapy. researchgate.nettjpr.org Molecular docking simulations have been used to predict the binding modes and affinities of these compounds within the ligand-binding domain of hERα. researchgate.net Research has shown that mono-hydroxyl phenolic compounds can bind to hERα with high affinity through hydrogen bonding with the Arg394/Glu353/water triad (B1167595) and van der Waals interactions. marquette.edu While specific binding affinity values for this compound with hERα were not detailed in the provided search results, related studies on similar benzophenone (B1666685) derivatives indicate the utility of this approach in identifying potential inhibitors. researchgate.net

Analysis of Binding Sites and Interactions with Amino Acid Residues

Detailed analysis of the docking poses reveals the specific amino acid residues involved in the interaction with this compound derivatives. In the case of fungal chitinase, the N-benzoyl phenylalanine derivative was found to form hydrogen bonds with several key residues, including TRP176, TYR218, TYR285, TYR340, TRP433, GLU217, GLU370, ASP215, and ASP286. scielo.org.mx These interactions, along with hydrophobic interactions, contribute to the stable binding of the compound in the active site of the enzyme. scielo.org.mx Similarly, for the human estrogen receptor α, studies on related compounds have identified crucial interactions with residues such as Arg394, Glu353, and His524. researchgate.netmarquette.edu

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method for studying the physical movements of atoms and molecules. mdpi.com These simulations provide a dynamic view of the ligand-receptor complex, offering insights into its stability and conformational changes over time.

Analysis of Complex Stability and Conformational Fluctuations

MD simulations have been utilized to assess the stability of complexes formed between ligands and their target proteins. For instance, in a study of para-(benzoyl)-phenylalanine with the enzyme LpxC, MD simulations showed that the docking complex and intermolecular interactions remained stable throughout the simulation period. nih.gov The stability of a complex is often evaluated by calculating the root mean square deviation (RMSD) and the radius of gyration (Rg). mdpi.commdpi.com Stable RMSD values over the simulation time indicate a stable binding of the ligand. mdpi.comrsc.org In a study on different ligands with the estrogen-related receptor α (ERRα), the RMSD of the complexes tended to stabilize after a certain period, indicating the stability of the ligand-protein interaction. mdpi.com

Quantum Chemical Methods and Density Functional Theory (DFT)

Quantum chemical methods, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. rsc.orgnih.gov These methods provide a deeper understanding of molecular-level properties that influence a compound's reactivity and interactions. rsc.org

DFT has been employed to study the structure-property relationships of phenylalanine and its derivatives. rsc.org Such studies reveal that modifications to the molecular structure, such as hydroxyl group substitutions, can significantly alter properties like the molecular dipole moment and electronic properties without apparent changes to the backbone geometry. rsc.org While specific DFT studies focused solely on this compound were not found in the search results, the application of these methods to similar molecules highlights their importance in understanding the physicochemical properties that govern biological activity. rsc.orgresearchgate.net DFT can be used to calculate various descriptors, including optimized structures and energy gaps, which are crucial for predicting the reactivity and stability of a compound. researchgate.net

Study of Electronic Distribution and Reactivity

The electronic characteristics of this compound are fundamental to its reactivity and interactions. Computational methods, particularly Density Functional Theory (DFT), are employed to model its electronic structure. frontiersin.org These studies can map electron density, identify molecular orbitals, and calculate reactivity descriptors.

Mechanistic studies on related benzophenone-containing compounds indicate that the electronic properties of the benzoyl group are crucial for reactivity. nih.gov The key event is often the n to π* transition of the carbonyl group's electrons upon activation, which forms a diradical species capable of hydrogen atom abstraction. researchgate.net The energy barrier for this transition, and thus the reactivity, can be influenced by substituents on the aromatic rings. nih.gov For instance, the introduction of electron-withdrawing groups onto the benzoyl ring has been predicted to lower the energy barrier for the n to π* transition, thereby increasing the reactivity of the benzophenone core. nih.govresearchgate.net While these studies focus on a related compound, p-benzoyl-L-phenylalanine, the principles of how electronic distribution governs reactivity are broadly applicable to this compound.

Investigation of Hydrogen Bonding and Molecular Conformation Effects on Chemical Shift Tensors

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for probing the structure of crystalline materials. When combined with computational modeling, it offers detailed insights into how intermolecular forces, such as hydrogen bonds, and molecular conformation influence the local electronic environment of atomic nuclei.

Studies on the polymorphs (different crystalline forms) of N-benzoyl-L-phenylalanine and N-benzoyl-DL-phenylalanine have demonstrated the sensitivity of NMR to structural variations. researchgate.netscience.gov It has been shown that even in the same compound, multiple crystalline forms can coexist, with one study identifying at least six polymorphs for the L-enantiomer. researchgate.netnih.gov These polymorphs are distinguished by their unique molecular conformations and, crucially, their hydrogen bonding patterns. science.gov

The nature of the hydrogen bonding network directly affects the NMR-observable chemical shift tensors (CSTs) of nuclei like carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N). researchgate.netebi.ac.uk The CST is a three-dimensional property that describes the magnetic shielding around a nucleus, which is highly sensitive to the surrounding electronic structure. Different hydrogen bonds cause distinct changes in electron distribution, leading to measurable differences in the principal elements of the chemical shift tensor. ebi.ac.ukacs.org